Cas no 81398-30-3 (2''-O-alpha-L-Rhamnopyranoside-Orientin+)

2''-O-alpha-L-Rhamnopyranoside-Orientin+ is a flavonoid glycoside derivative, structurally characterized by the attachment of an alpha-L-rhamnopyranosyl moiety to the orientin scaffold. This modification enhances its solubility and stability, making it suitable for applications in biochemical and pharmacological research. The compound exhibits potential antioxidant and anti-inflammatory properties, attributed to its flavonoid core. Its glycosidic linkage may influence bioavailability and metabolic pathways, offering insights for drug development. The purity and structural specificity of 2''-O-alpha-L-Rhamnopyranoside-Orientin+ make it a valuable reference standard in analytical studies, such as HPLC or LC-MS, for qualitative and quantitative assessments in natural product chemistry.
2''-O-alpha-L-Rhamnopyranoside-Orientin+ structure
81398-30-3 structure
商品名:2''-O-alpha-L-Rhamnopyranoside-Orientin+
CAS番号:81398-30-3
MF:C27H30O15
メガワット:594.518109798431
CID:2067079
PubChem ID:73829968

2''-O-alpha-L-Rhamnopyranoside-Orientin+ 化学的及び物理的性質

名前と識別子

    • 2''-O-alpha-L-Rhamnopyranoside-Orientin+
    • 8-[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (ACI)
    • 2′-Rhamnosyl-orientin
    • 2′′-O-Rhamnosylorientin
    • Luteolin 8-C-neohesperidoside
    • Orientin 2′′-O-rhamnoside
    • DTXSID901312108
    • 8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
    • 4H-1-Benzopyran-4-one, 8-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
    • Orientin 2''-O-rhamnoside
    • 81398-30-3
    • AKOS040762726
    • CHEBI:183010
    • Orientin 2''-rhamnoside
    • 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
    • 8-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
    • 8-((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
    • 8-((2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
    • Orientin 2a(2)a(2)-O-rhamnoside
    • インチ: 1S/C27H30O15/c1-8-19(34)21(36)23(38)27(39-8)42-26-22(37)20(35)16(7-28)41-25(26)18-13(32)5-12(31)17-14(33)6-15(40-24(17)18)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-23,25-32,34-38H,7H2,1H3/t8-,16+,19-,20+,21+,22-,23+,25-,26+,27-/m0/s1
    • InChIKey: TVSBSLGTNMNUBC-ZDBFMITKSA-N
    • ほほえんだ: OC1C=C(O)C2C(C=C(C3C=CC(O)=C(O)C=3)OC=2C=1[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)=O

計算された属性

  • せいみつぶんしりょう: 594.15847025g/mol
  • どういたいしつりょう: 594.15847025g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 15
  • 重原子数: 42
  • 回転可能化学結合数: 5
  • 複雑さ: 995
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 10
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 256Ų

2''-O-alpha-L-Rhamnopyranoside-Orientin+ セキュリティ情報

2''-O-alpha-L-Rhamnopyranoside-Orientin+ 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN5525-1 mL * 10 mM (in DMSO)
Orientin 2''-O-rhamnoside
81398-30-3 98%
1 mL * 10 mM (in DMSO)
¥ 5650 2023-09-15
TargetMol Chemicals
TN5525-1 ml * 10 mm
Orientin 2''-O-rhamnoside
81398-30-3
1 ml * 10 mm
¥ 5650 2024-07-19
TargetMol Chemicals
TN5525-5 mg
Orientin 2''-O-rhamnoside
81398-30-3 98%
5mg
¥ 3,710 2023-07-10
TargetMol Chemicals
TN5525-5mg
Orientin 2''-O-rhamnoside
81398-30-3
5mg
¥ 3710 2024-07-19

2''-O-alpha-L-Rhamnopyranoside-Orientin+ 関連文献

2''-O-alpha-L-Rhamnopyranoside-Orientin+に関する追加情報

Introduction to 2''-O-alpha-L-Rhamnopyranoside-Orientin+ and CAS No 81398-30-3

The compound identified by CAS No 81398-30-3 and the product named 2''-O-alpha-L-Rhamnopyranoside-Orientin+ represents a significant advancement in the field of natural product chemistry and pharmaceutical research. This glycoside derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The compound is a complex oligosaccharide, incorporating a rhamnopyranose moiety linked to orientin, a flavone C-glycoside found in various plant species. Such modifications have been extensively studied for their potential therapeutic applications, particularly in the context of anti-inflammatory, antioxidant, and anticancer properties.

In recent years, the exploration of plant-derived glycosides has intensified, driven by their diverse pharmacological profiles and low toxicity profiles. The 2''-O-alpha-L-Rhamnopyranoside-Orientin+ structure exemplifies this trend, as it combines the benefits of both flavonoids and rhamnopyranose sugars. Flavonoids are well-documented for their ability to modulate multiple cellular pathways, including those involved in oxidative stress and inflammation. The addition of a rhamnopyranose residue enhances the solubility and bioavailability of orientin, making it a more effective candidate for therapeutic use.

Recent studies have highlighted the role of 2''-O-alpha-L-Rhamnopyranoside-Orientin+ in modulating immune responses. Research indicates that this compound can activate specific immune cells, such as T lymphocytes and macrophages, while simultaneously inhibiting pro-inflammatory cytokine production. This dual action makes it particularly promising for treating chronic inflammatory diseases, where excessive immune activation is a key pathological feature. The mechanism of action appears to involve the modulation of signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses.

The structural complexity of 2''-O-alpha-L-Rhamnopyranoside-Orientin+ also contributes to its potential as an anticancer agent. Preclinical studies have demonstrated that this glycoside can induce apoptosis in cancer cells by disrupting mitochondrial function and enhancing reactive oxygen species (ROS) production. Additionally, it has been shown to inhibit the proliferation of cancer cells by downregulating key growth factor receptors such as EGFR and HER2. These findings suggest that 2''-O-alpha-L-Rhamnopyranoside-Orientin+ could serve as a lead compound for developing novel anticancer therapies.

Another area of interest is the antioxidant activity of 2''-O-alpha-L-Rhamnopyranoside-Orientin+. Oxidative stress is recognized as a contributing factor in numerous diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. Furthermore, its ability to enhance the activity of endogenous antioxidant enzymes adds to its therapeutic potential.

The pharmacokinetic properties of 2''-O-alpha-L-Rhamnopyranoside-Orientin+ are also worth noting. Due to its glycosidic structure, it exhibits improved oral bioavailability compared to orientin alone. This is attributed to the enhanced solubility provided by the rhamnopyranose moiety, which facilitates better absorption across the gastrointestinal tract. Additionally, preliminary studies suggest that this compound has a favorable metabolic profile, with minimal degradation by digestive enzymes.

In conclusion, 2''-O-alpha-L-Rhamnopyranoside-Orientin+, identified by CAS No 81398-30-3, represents a promising natural product derivative with significant therapeutic potential. Its ability to modulate immune responses, induce apoptosis in cancer cells, scavenge free radicals, and enhance bioavailability makes it an attractive candidate for further clinical development. As research in this area continues to evolve, it is likely that additional applications for this compound will be discovered, further solidifying its importance in modern medicine.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd